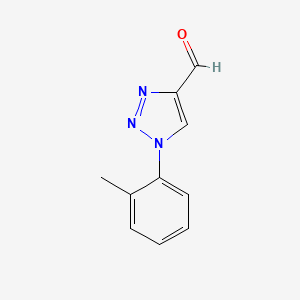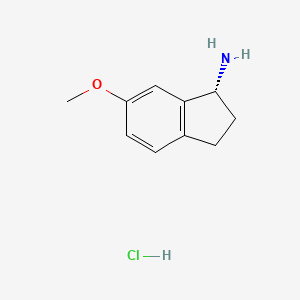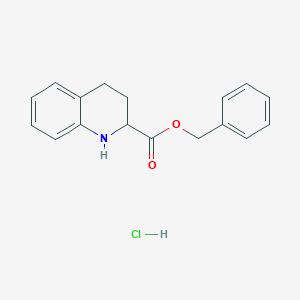
2-(Cyclopentylmethyl)-3-methylbutanoic acid
Descripción general
Descripción
Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil . It can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .
Synthesis Analysis
The synthesis of cyclopentyl methyl ether (CPME), a related compound, can be done in two different ways: (1) by methylation of the cyclopentanol, (2) by the addition of methanol to the cyclopentene . This second method is better from the point of view of sustainable chemistry as it does not produce by-products .Chemical Reactions Analysis
Cyclopentyl methyl ether is used in organic synthesis, mainly as a solvent . It is widely used as a solvent for alkylation, silylation, organometallic reaction, Grignard reaction, enantiomer selective reaction, reduction, polymerization, etc .Physical And Chemical Properties Analysis
Cyclopentyl methyl ether (CPME), a related compound, is a hydrophobic ether solvent . It has a high boiling point of 106 °C (223 °F) and preferable characteristics such as low formation of peroxides, relative stability under acidic and basic conditions, formation of azeotropes with water coupled with a narrow explosion range .Aplicaciones Científicas De Investigación
Overview of Jasmonic Acid and Its Derivatives
Jasmonic acid (JA) and its derivatives, including 2-(cyclopentylmethyl)-3-methylbutanoic acid, have been extensively studied for their roles in plant stress responses and potential applications in medicinal chemistry. These compounds are part of the lipid-derived cyclopentanone family, which plays a crucial role in the plant kingdom. Research has focused on their synthesis, biological activities, and usage as both drugs and prodrugs. The exploration of JA and its derivatives aims to develop new therapeutics in fields related to long-term drug safety trials and nutraceuticals. Innovations in this area continue to expand, with several analogs being considered for advancement to preclinical and clinical studies, highlighting the potential for new therapeutic developments (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Synthesis and Application of Salicylic Acid Derivatives
The synthesis and application of salicylic acid (SA) derivatives, including 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, have been a topic of interest due to their anti-inflammatory and analgesic activities through cyclooxygenase (COX)-inhibition. Despite the gastrointestinal toxicity associated with many SA derivatives, novel compounds such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have emerged as potential alternatives with promising COX-2 specificity, toxicity profiles, and analgesic, anti-inflammatory, and antiplatelet activities. These findings underscore the potential of such compounds in drug development, offering a basis for the utilization of these SA derivatives as alternative therapeutic options (Tjahjono et al., 2022).
Environmental Degradation of Chemical Compounds
Research into the environmental degradation of various chemical compounds, including polyfluoroalkyl and perfluoroalkyl substances, has provided insight into the biodegradability and potential environmental impacts of these compounds. Studies have focused on microbial degradation pathways, the formation of degradation intermediates, and the evaluation of precursor chemicals such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. This body of research aims to better understand the environmental fate, effects, and potential risks associated with these chemicals, contributing to more informed environmental monitoring and ecotoxicological assessments (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Direcciones Futuras
The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale . Wider sustainability questions, particularly the use of non-fossil sources of organic carbon in solvent manufacture, are more important than intrinsic ‘greenness’ .
Propiedades
IUPAC Name |
2-(cyclopentylmethyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)10(11(12)13)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIOVZORWGHRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



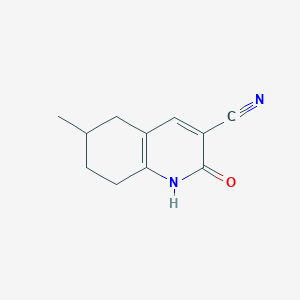
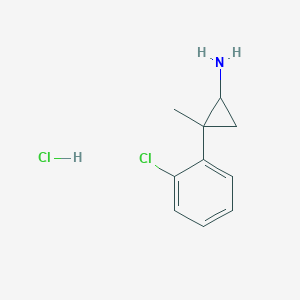

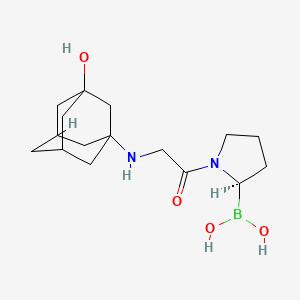
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
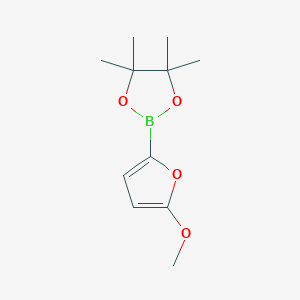
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

